![molecular formula C27H33N7O B10948518 {4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]methanone](/img/structure/B10948518.png)
{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]methanone
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Overview
Description
{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE is a complex organic compound featuring a combination of pyrazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of Pyrazole Moiety: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Quinoline Synthesis: Quinoline derivatives can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the pyrazole and quinoline moieties using appropriate linking reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoline moieties.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It may also find applications in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
- {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Uniqueness
The uniqueness of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE lies in its dual pyrazole-quinoline structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications and interactions that are not commonly observed in simpler compounds .
Properties
Molecular Formula |
C27H33N7O |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]-[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H33N7O/c1-5-33-17-21(19(3)29-33)16-31-11-13-32(14-12-31)27(35)23-15-26(24-18-34(6-2)30-20(24)4)28-25-10-8-7-9-22(23)25/h7-10,15,17-18H,5-6,11-14,16H2,1-4H3 |
InChI Key |
XIPPZRQHIQQYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN(N=C5C)CC |
Origin of Product |
United States |
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